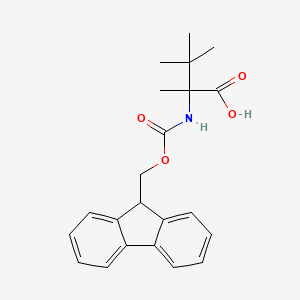

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3,3-trimethylbutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3,3-trimethylbutanoic acid is a synthetic compound often used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group in amino acids during peptide synthesis. This compound is significant in the field of organic chemistry due to its role in the synthesis of complex peptides and proteins.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3,3-trimethylbutanoic acid typically involves the protection of the amino group of an amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3,3-trimethylbutanoic acid undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, resulting in the free amino acid.

Coupling Reactions: The compound can participate in peptide coupling reactions, where it reacts with other amino acids to form peptide bonds.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amino acid and the corresponding peptides when used in coupling reactions .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc Chemistry : The compound is primarily utilized in Fmoc (Fluorenylmethyloxycarbonyl) chemistry, a method for synthesizing peptides. The Fmoc group serves as a protective group for amino acids during solid-phase peptide synthesis (SPPS). This technique allows for the sequential addition of amino acids to form polypeptides.

Case Study : In a study published in Organic Letters, researchers demonstrated the efficiency of using Fmoc-amino acids in synthesizing cyclic peptides. The introduction of the Fmoc group facilitated the selective protection and deprotection of amino acids, leading to high yields of the desired cyclic structures .

Drug Development

Bioactive Peptides : The compound contributes to the development of bioactive peptides that have therapeutic potential. By modifying the structure of peptides with Fmoc derivatives, researchers can enhance stability and bioavailability.

Case Study : A study in Journal of Medicinal Chemistry explored the synthesis of peptide-based drug candidates using Fmoc-amino acids. The modified peptides exhibited improved pharmacokinetic properties compared to their unmodified counterparts, highlighting the significance of Fmoc in drug formulation .

Material Science

Polymer Synthesis : Beyond biological applications, 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3,3-trimethylbutanoic acid is also employed in the synthesis of functional polymers. Its ability to form stable linkages makes it suitable for creating polymeric materials with specific properties.

Case Study : Research published in Macromolecules investigated the use of Fmoc-containing monomers in designing stimuli-responsive polymers. These polymers exhibited changes in physical properties upon exposure to external stimuli, demonstrating the versatility of Fmoc derivatives in material science .

Mecanismo De Acción

The mechanism of action of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3,3-trimethylbutanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid, preventing unwanted side reactions during peptide bond formation . The protected amino acid can then be selectively deprotected to allow for the formation of specific peptide sequences .

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-Gly-OH: 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)acetic acid.

Fmoc-Asp(OtBu)-OH: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid.

Fmoc-Lys(Boc)-OH: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid.

Uniqueness

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3,3-trimethylbutanoic acid is unique due to its specific structure, which includes a trimethylbutanoic acid moiety. This structure provides distinct steric and electronic properties that can influence the reactivity and selectivity of the compound in peptide synthesis .

Actividad Biológica

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3,3-trimethylbutanoic acid is a synthetic amino acid derivative notable for its complex structure and potential therapeutic applications. This compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly utilized in peptide synthesis as a protecting group for amines. Its unique structural characteristics suggest various biological activities that can be leveraged in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C23H27NO5

- Molecular Weight : 410.46 g/mol

- CAS Number : 150114-97-9

The compound's structure can be broken down into several key components:

- Fluorenyl Group : Enhances interaction with biological membranes.

- Methoxycarbonyl Moiety : Contributes to solubility and stability.

- Amino Acid Backbone : Provides potential for enzymatic interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anti-inflammatory Properties

Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting that this compound may also possess anti-inflammatory effects. The fluorenyl moiety aids in cellular uptake, enhancing bioavailability and efficacy in inflammatory conditions .

2. Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been suggested that similar derivatives can modulate enzyme activity critical for metabolic processes, potentially leading to therapeutic applications in metabolic disorders .

3. Antioxidant Activity

The presence of specific functional groups in the compound may confer antioxidant properties, which are beneficial in combating oxidative stress within biological systems. This activity can play a crucial role in preventing cellular damage associated with various diseases .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1. 9-Fluorenone | Fluorenyl backbone | Antimicrobial properties |

| 2. Methoxycarbonyl derivatives | Methoxycarbonyl group | Anti-inflammatory effects |

| 3. Alkyne derivatives | Alkyne functionality | Anti-cancer activity |

This table illustrates how the structural features of these compounds correlate with their biological activities, highlighting the potential of the fluorenylmethoxycarbonyl group in enhancing therapeutic efficacy.

Case Study: Anti-inflammatory Effects

In a recent study examining the anti-inflammatory properties of fluorenyl derivatives, it was found that specific analogs could significantly reduce the levels of TNF-alpha and IL-6 in vitro. These findings suggest that this compound could similarly modulate inflammatory responses .

Research on Enzyme Modulation

Another research effort focused on the enzyme inhibitory potential of Fmoc-protected amino acids demonstrated that these compounds could effectively inhibit serine proteases involved in various disease processes. This indicates a promising avenue for further exploration of enzyme interactions with our compound .

Propiedades

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3,3-trimethylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-21(2,3)22(4,19(24)25)23-20(26)27-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18H,13H2,1-4H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVIQUMFTYPIXLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.